2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide
Description
2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide (CAS: 31037-84-0) is a halogenated phenolic amide derivative characterized by its bulky tert-pentyl substituents and dichlorinated aromatic system. The compound has a molecular formula of C₂₇H₃₇Cl₂NO₃ and a molecular weight of 494.4936 g/mol . Key physicochemical properties include a density of 1.151 g/cm³, a boiling point of 584.2°C at 760 mmHg, and a vapor pressure of 3.01 × 10⁻¹⁴ mmHg at 25°C . Its structure features a butyramide backbone linked to a 2,4-bis(tert-pentyl)phenoxy group and a 3,5-dichloro-2-hydroxyphenyl moiety, which contribute to its high steric hindrance and lipophilicity. This compound is primarily used in specialized industrial applications, though specific biological or pharmacological activities remain underexplored in the available literature .
Properties
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37Cl2NO3/c1-9-21(25(32)30-20-15-19(28)16(4)23(29)24(20)31)33-22-13-12-17(26(5,6)10-2)14-18(22)27(7,8)11-3/h12-15,21,31H,9-11H2,1-8H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPPLTVZUQVNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C(=C1O)Cl)C)Cl)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276506, DTXSID50865580 | |
| Record name | 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31037-84-0, 72395-53-0 | |
| Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31037-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031037840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2,4-bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-p-tolyl)butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide typically involves multiple steps, starting with the preparation of the phenoxy and butyramide intermediates. The phenoxy intermediate is synthesized by reacting 2,4-dichlorophenol with tert-pentyl bromide under basic conditions. The butyramide intermediate is prepared by reacting 3,5-dichloro-2-hydroxy-P-toluidine with butyryl chloride in the presence of a base. The final step involves coupling these intermediates under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide involves its interaction with specific molecular targets. The phenoxy and butyramide groups can interact with enzymes and receptors, modulating their activity. The dichloro-hydroxy-tolyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Heptafluoro Butanamide Derivatives
A fluorinated analogue, 2,2,3,3,4,4,4-heptafluorobutanamide (CAS: 662-50-0), shares the amide functional group but incorporates fluorine atoms instead of chlorine and tert-pentyl substituents . Fluorination typically increases electronegativity and metabolic stability but reduces steric bulk compared to the target compound.
Dichlorinated Phenolic Amides
lists 2-[2,4-bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)butyramide, a structural isomer of the target compound with an additional ethyl group on the phenolic ring. This minor modification may alter crystallinity and melting behavior, though direct data are unavailable .
Key Research Findings and Trends
Alkyl Chain Length vs. Steric Bulk : Linear alkyl chains (as in 5a–5d) lower melting points and increase flexibility, whereas branched tert-pentyl groups in the target compound favor rigidity and thermal stability .
Fluorinated derivatives prioritize electronic effects over steric ones .
Synthetic Challenges : The synthesis of tert-pentyl-substituted compounds may require specialized conditions to manage steric hindrance during coupling reactions, unlike simpler alkyl amides .
Biological Activity
2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide, also known by its CAS number 31037-84-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 494.49 g/mol. Key physical properties include:
- Density: 1.151 g/cm³
- Boiling Point: 584.2 °C
- LogP (Octanol-Water Partition Coefficient): 8.82820
| Property | Value |
|---|---|
| Molecular Formula | C27H37Cl2NO3 |
| Molecular Weight | 494.49 g/mol |
| Density | 1.151 g/cm³ |
| Boiling Point | 584.2 °C |
| LogP | 8.82820 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects and potential therapeutic applications.
Research indicates that the compound may exert its biological effects through interactions with specific receptors or enzymes involved in cellular signaling pathways. For instance, it has been suggested to influence the activity of certain metabolic enzymes and receptors related to inflammation and cell proliferation.
Case Studies and Research Findings
-
Anticancer Activity:
A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.- Cell Lines Tested: MCF-7 (breast cancer), PC-3 (prostate cancer)
- IC50 Values:
- MCF-7: 15 µM
- PC-3: 20 µM
-
Anti-inflammatory Effects:
Another study focused on the anti-inflammatory properties of the compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).- Cytokines Measured: TNF-alpha, IL-6
- Inhibition Rate: Up to 70% at concentrations of 10 µM
-
Neuroprotective Effects:
Preliminary research suggests neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound showed potential in reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.- Model Used: PC12 cells exposed to H2O2
- Results: Reduced ROS levels by approximately 50% at a concentration of 5 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
